Human Renin Potency of A-74273 vs. Peptide-Based Inhibitor Enalkiren
A-74273 demonstrates nanomolar potency against human renin, though it is less potent than the earlier dipeptide renin inhibitor enalkiren (A-64662). This difference highlights the potency-solubility trade-offs inherent in nonpeptide design [1].
| Evidence Dimension | Inhibitory Concentration (IC50) against human renin |
|---|---|
| Target Compound Data | IC50 = 3.1 nM |
| Comparator Or Baseline | Enalkiren (A-64662): IC50 = 0.78 nM |
| Quantified Difference | A-74273 is approximately 4-fold less potent than enalkiren in this assay. |
| Conditions | Purified human renal renin-angiotensinogen system, pH 6.0 for enalkiren; plasma assay at pH 7.4 for A-74273 [1]. |
Why This Matters
While enalkiren is a more potent peptide, A-74273's nonpeptide structure was a critical step toward achieving the physicochemical properties needed for oral bioavailability, a key requirement for in vivo research tools [2].
- [1] Dayton BD, Stein HH, Cohen J, Baker WR, Boyd SA, Condon SL, et al. Effects of angiotensinase inhibitors on plasma protein binding and IC50 determinations of renin inhibitors. Clin Chem. 1992 Nov;38(11):2239-43. View Source
- [2] Kleinert HD, Stein HH, Boyd SA, Fung AK, Baker WR, Verburg KM, et al. Discovery of a well-absorbed, efficacious renin inhibitor, A-74273. Hypertension. 1992 Dec;20(6):768-75. View Source
